

Synthesis of Monalazone Disodium: A Technical Guide for Research Professionals

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Compound of Interest

Compound Name: Monalazone

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An In-depth Technical Guide on the Synthesis of **Monalazone** Disodium for Researchers, Scientists, and Drug Development Professionals.

Introduction

Monalazone disodium, with the IUPAC name disodium;4-chloroazanidylsulfonylbenzoate, is a chemical compound of interest for various research applications.^[1] Its synthesis involves a multi-step process commencing from commercially available starting materials. This guide provides a comprehensive overview of a feasible synthetic pathway, including detailed experimental protocols, quantitative data for key compounds, and visual representations of the synthetic workflow and reaction mechanism. The synthesis route proceeds through the formation of the key intermediate, 4-carboxybenzenesulfonamide (Carzenide), followed by N-chlorination and subsequent formation of the disodium salt.

Quantitative Data of Key Compounds

The following table summarizes important quantitative data for the key chemical entities involved in the synthesis of **Monalazone** disodium.

Compound Name	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
p-Toluenesulfonamide	4-Methylbenzenesulfonamide	70-55-3	C ₇ H ₉ NO ₂ S	171.22	136-139
4-Carboxybenzenesulfonamide	4-(Aminosulfonyl)benzoic acid	138-41-0	C ₇ H ₇ NO ₄ S	201.20	285-295[2][3]
Monalazone	4-(Chloroaminosulfonyl)benzoic acid	68809 (Parent Compound)	C ₇ H ₆ ClNO ₄ S	235.65	Not available
Monalazone Disodium	Disodium;4-chloroazanidylsulfonylbenzoate	61477-95-0	C ₇ H ₄ ClNNa ₂ O ₄ S	279.61[1]	Not available

Experimental Protocols

This section details the experimental procedures for the synthesis of **Monalazone** disodium, broken down into three main stages.

Stage 1: Synthesis of 4-Carboxybenzenesulfonamide from p-Toluenesulfonamide

This procedure is based on the oxidation of the methyl group of p-toluenesulfonamide.

Materials:

- p-Toluenesulfonamide
- Sodium bromate

- Sodium bromide
- Concentrated hydrochloric acid (37%)
- Deionized water

Procedure:

- In a 500 mL four-necked flask equipped with a stirrer, condenser, and dropping funnel, add 17.1 g (100 mmol) of p-toluenesulfonamide, 16.6 g (110 mmol) of sodium bromate, and 0.1 g (1 mmol) of sodium bromide.
- Add 150 mL of deionized water as the solvent.
- Begin stirring and heat the mixture to 95 °C.
- Once the solids have completely dissolved (approximately 30 minutes), slowly add 7 g (71 mmol) of concentrated hydrochloric acid dropwise over a period of about 12 minutes. The reaction solution will gradually turn red.
- Maintain the reaction temperature at 100 °C. A solid precipitate will begin to form after approximately 1 hour.
- Continue stirring the reaction mixture for 12 hours.
- After the color of the reaction solution has completely faded, turn off the heat and allow the mixture to cool to room temperature.
- Collect the solid product by suction filtration, wash with deionized water, and dry to obtain 4-carboxybenzenesulfonamide.^[4]

Stage 2: N-Chlorination of 4-Carboxybenzenesulfonamide

This stage involves the chlorination of the sulfonamide nitrogen.

Materials:

- 4-Carboxybenzenesulfonamide
- Sodium hypochlorite solution (e.g., commercial bleach)
- Hydrochloric acid (for pH adjustment)
- Deionized water

Procedure:

- Dissolve the dried 4-carboxybenzenesulfonamide in an aqueous solution of sodium hydroxide at room temperature to form the sodium salt.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of sodium hypochlorite solution to the cooled solution with vigorous stirring.
- Monitor the reaction progress using an appropriate method (e.g., TLC or iodometric titration to check for the presence of active chlorine).
- Once the reaction is complete, carefully acidify the solution with dilute hydrochloric acid to precipitate the N-chloro-4-carboxybenzenesulfonamide (**Monalazone**).
- Filter the precipitate, wash with cold deionized water, and dry under vacuum.

Stage 3: Formation of Monalazone Disodium

This final step involves the conversion of **Monalazone** to its disodium salt.

Materials:

- N-chloro-4-carboxybenzenesulfonamide (**Monalazone**)
- Sodium hydroxide
- Ethanol
- Deionized water

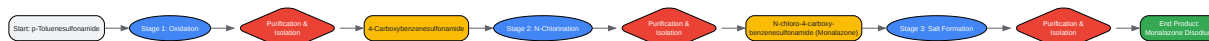
Procedure:

- Suspend the dried N-chloro-4-carboxybenzenesulfonamide in a minimal amount of deionized water.
- Carefully add two equivalents of a standardized sodium hydroxide solution dropwise with stirring. The first equivalent neutralizes the carboxylic acid, and the second forms the sodium salt of the N-chloro-sulfonamide group.
- Ensure the final pH of the solution is neutral to slightly alkaline.
- The disodium salt can be isolated by precipitation with a solvent in which it is insoluble, such as ethanol, followed by filtration and drying under vacuum. Alternatively, the aqueous solution can be lyophilized to obtain the solid product.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of **Monalazone** disodium.



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Caption: Experimental workflow for the synthesis of **Monalazone** disodium.

Chemical Reaction Pathway

The diagram below outlines the chemical transformations in the synthesis of **Monalazone** disodium.

Caption: Chemical reaction pathway for the synthesis of **Monalazone** disodium.

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